molecular formula C6H14ClNO B13334875 (2R,4S)-4-Methoxy-2-methylpyrrolidine hydrochloride

(2R,4S)-4-Methoxy-2-methylpyrrolidine hydrochloride

Cat. No.: B13334875
M. Wt: 151.63 g/mol
InChI Key: KGUNUNJBNKFHCJ-IBTYICNHSA-N
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Description

(2R,4S)-4-Methoxy-2-methylpyrrolidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Methoxy-2-methylpyrrolidine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a pyrrolidine derivative with methanol in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of protective groups to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating steps such as crystallization and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Methoxy-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,4S)-4-Methoxy-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4S)-4-Methoxy-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing biological pathways. These interactions can modulate various physiological processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-4-Hydroxy-2-methylpyrrolidine hydrochloride
  • (2R,4S)-4-Methoxy-2-ethylpyrrolidine hydrochloride

Uniqueness

(2R,4S)-4-Methoxy-2-methylpyrrolidine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring high selectivity and specificity.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(2R,4S)-4-methoxy-2-methylpyrrolidine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-3-6(8-2)4-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1

InChI Key

KGUNUNJBNKFHCJ-IBTYICNHSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CN1)OC.Cl

Canonical SMILES

CC1CC(CN1)OC.Cl

Origin of Product

United States

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